molecular formula C15H16O4 B1244111 Echinolactone B

Echinolactone B

Cat. No.: B1244111
M. Wt: 260.28 g/mol
InChI Key: AUQVJNVMPNTSOA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Echinolactone B is a natural product found in Echinodontiellum japonicum with data available.

Scientific Research Applications

  • Identification of Anti-Viral and Anti-Inflammatory Constituents : Echinacea, which contains Echinolactone B, has been studied for its potential anti-viral and anti-inflammatory properties. Researchers have identified various constituents in Echinacea that could contribute to these effects, although specific references to this compound are not explicit (Birt et al., 2009).

  • Isolation from Fungal Sources and Biological Activities : Echinolactones, including this compound, have been isolated from fungal sources like Echinodontium japonicum. These compounds, characterized as illudalane sesquiterpenoids, have shown antimicrobial activities and effects on plant growth, indicating a potential for agricultural and medicinal applications (Suzuki, Murayama, & Shiono, 2006).

  • Antiosteoporotic Activity : While not directly related to this compound, studies on Echinacoside, a similar compound, have shown potential antiosteoporotic effects. This may suggest a broader range of biological activities for related compounds in the Echinacea species (Li et al., 2013).

  • Neurological and Other Disorders : Again, while focusing on Echinacoside, this research highlights the broad potential of Echinacea-derived compounds, including this compound, in treating various disorders like Parkinson’s and Alzheimer’s (Liu et al., 2018).

  • Antibacterial and Antiproliferative Potential : Research on other Echinacea species has revealed antibacterial and antiproliferative properties. These findings may point towards similar potential applications for this compound (Seukep et al., 2020).

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(4R)-4-hydroxy-5,7,7-trimethyl-4,6-dihydro-3H-cyclopenta[g]isochromene-1,8-dione

InChI

InChI=1S/C15H16O4/c1-7-10-5-15(2,3)13(17)8(10)4-9-12(7)11(16)6-19-14(9)18/h4,11,16H,5-6H2,1-3H3/t11-/m0/s1

InChI Key

AUQVJNVMPNTSOA-NSHDSACASA-N

Isomeric SMILES

CC1=C2CC(C(=O)C2=CC3=C1[C@H](COC3=O)O)(C)C

Canonical SMILES

CC1=C2CC(C(=O)C2=CC3=C1C(COC3=O)O)(C)C

Synonyms

echinolactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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